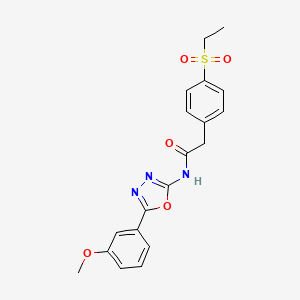

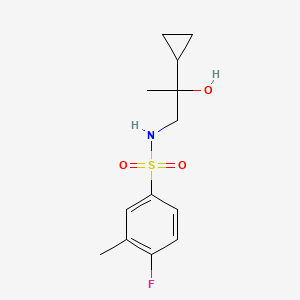

![molecular formula C16H12FNO4S2 B3016151 Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate CAS No. 478248-44-1](/img/structure/B3016151.png)

Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS Number: 478248-44-1 . It has a molecular weight of 366.41 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, a sulfonyl group attached to a 4-fluorophenyl group, and a carboxylate group attached to a methyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the retrieved data . These properties can be determined through experimental methods.Aplicaciones Científicas De Investigación

Polymer Synthesis

Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate plays a role in polymer science. For instance, the copolymerization of related compounds like 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid with other sulfones has been shown to result in carboxylated poly(ether sulfone)s, although this process involves partial decarboxylation. Such polymers have potential applications in various fields due to their unique properties (Weisse, Keul, & Höcker, 2001).

Antimicrobial Activity

Compounds structurally related to this compound have been found to possess antimicrobial activity. For example, derivatives like 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid showed inhibition against bacteria like Listeria monocytogenes and Escherichia coli. This suggests a potential application in developing new antimicrobial agents (Kariuki et al., 2022).

Genotoxic Impurity Analysis

In pharmaceutical research, compounds similar to this compound have been synthesized for genotoxic impurity analysis. A study focused on synthesizing and quantifying genotoxic impurities like 5-cyano-2-((4-fluorophenyl)(hydroxy)benzyl 4-methyl benzene sulfonate in pharmaceuticals, highlighting the importance of such compounds in ensuring drug safety (Katta et al., 2017).

Anticancer Research

A significant area of application is in anticancer research, where derivatives of benzothiophene have been synthesized and evaluated for their potential as anticancer agents. For instance, novel thiophene and benzothiophene derivatives have been created and tested for anti-proliferative activity against various cancer cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Advanced Synthesis Techniques

Advanced synthesis techniques involving related compounds have been explored. For example, the synthesis of hindered N-methylated tetrapeptides using Bts-protected amino acid chlorides demonstrates the complexity and precision required in modern chemical synthesis (Vedejs & Kongkittingam, 2000).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-[(4-fluorophenyl)sulfonylamino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO4S2/c1-22-16(19)15-9-10-8-12(4-7-14(10)23-15)18-24(20,21)13-5-2-11(17)3-6-13/h2-9,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOKOMGFSPUJEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016068.png)

![[(3-METHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B3016070.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)

![4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3016079.png)

![3-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)

![2-Fluoro-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B3016087.png)

![(Z)-3-allyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3016088.png)

![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)